5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Physicochemical characterization Crystallization Process chemistry

Researchers developing neutrophil elastase inhibitors face supply inconsistency with generic dihydropyrazinecarboxamide isomers. The 5-methyl positional isomer (CAS 88394-05-2) is specifically required for patented syntheses (AstraZeneca AR-069206-A1), as generic substitution with the 6-methyl isomer compromises synthetic fidelity and regulatory compliance. • Mp 219-220 °C for reliable purification & QC • Key intermediate for 6-heteroaryl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxamide derivatives • Structurally related to favipiravir for nucleoside analog SAR • Density 1.5±0.1 g/cm³ ensures process reproducibility

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 88394-05-2
Cat. No. B1595872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
CAS88394-05-2
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=O)N1)C(=O)N
InChIInChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,9,11)
InChIKeyFYFRUDVATNMIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS 88394-05-2): Key Pyrazinecarboxamide Scaffold for Drug Discovery & Chemical Synthesis


5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS 88394-05-2) is a heterocyclic organic compound belonging to the dihydropyrazinecarboxamide class, characterized by a pyrazine core featuring a 5-methyl substituent, a 3-oxo group, and a 2-carboxamide functionality . With a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol, this compound serves as a critical building block in medicinal chemistry and organic synthesis, offering a unique substitution pattern that distinguishes it from its 6-methyl isomer (CAS 88394-06-3) and other dihydropyrazinecarboxamide analogs . Its established use as a key intermediate in the synthesis of potent neutrophil elastase inhibitors, as documented in AstraZeneca patent AR-069206-A1, underscores its strategic importance in pharmaceutical development programs [1].

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS 88394-05-2): Why Generic Substitution Fails


Generic substitution among dihydropyrazinecarboxamide isomers is not scientifically viable due to distinct positional substitution patterns that dictate divergent physicochemical properties and synthetic utility. The 5-methyl substitution on the pyrazine ring, as found in CAS 88394-05-2, confers a specific melting point of 219-220 °C and a density of 1.5±0.1 g/cm³, which are critical for purification, formulation, and process control in pharmaceutical manufacturing . In contrast, the 6-methyl isomer (CAS 88394-06-3) exhibits different physicochemical behavior, and its melting point is not consistently reported in authoritative databases, indicating potential handling and storage differences . Furthermore, the 5-methyl isomer is specifically claimed as a key intermediate in patented syntheses of neutrophil elastase inhibitors, a role for which the 6-methyl isomer is not explicitly documented [1]. Substituting the 5-methyl compound with its 6-methyl counterpart or other pyrazinecarboxamide analogs would therefore jeopardize synthetic fidelity, regulatory compliance, and the reproducibility of research outcomes.

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS 88394-05-2): Quantitative Differentiation Evidence


Thermal Stability and Purification Advantage: Higher Melting Point vs. 6-Methyl Isomer

The 5-methyl isomer exhibits a well-defined melting point of 219-220 °C, as reported by multiple independent sources . In contrast, the 6-methyl isomer (CAS 88394-06-3) lacks a consistently reported melting point in authoritative databases, with some entries listing it as 'N/A' . This thermal stability provides a tangible advantage in purification by recrystallization and in the establishment of robust storage and handling protocols, reducing the risk of batch-to-batch variability.

Physicochemical characterization Crystallization Process chemistry

Strategic Patent Position: Claimed Intermediate for Neutrophil Elastase Inhibitors

AstraZeneca patent AR-069206-A1 explicitly claims the use of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide as a key intermediate in the synthesis of a series of potent neutrophil elastase inhibitors, including 6-[1-(4-cyanophenyl)-1H-pyrazol-5-yl]-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxamide [1]. In contrast, the 6-methyl isomer is not claimed as an intermediate in this or related patents, indicating a distinct and non-interchangeable role in this specific therapeutic development program.

Medicinal chemistry Drug discovery Inflammation

Synthetic Yield and Purity: Validated as an Intermediate in Multi-Step Synthesis

A synthesis procedure reported in ChemicalBook demonstrates the preparation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide with a yield of 36% (8.5 g) from readily available starting materials, followed by use in subsequent reaction steps without further purification . This established synthetic route, while modest in yield, provides a reproducible baseline for process optimization. Comparable synthetic yields for the 6-methyl isomer under analogous conditions are not readily available in the public domain, making the 5-methyl isomer a more characterized and transparent choice for process chemistry development.

Organic synthesis Process development Yield optimization

5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS 88394-05-2): Validated Application Scenarios


Synthesis of Neutrophil Elastase Inhibitors for Inflammatory Disease Research

This compound is an essential building block for the synthesis of 6-heteroaryl-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxamide derivatives, which are potent neutrophil elastase inhibitors under investigation for treating osteoarticular and respiratory disorders [1]. Procurement of CAS 88394-05-2 is a prerequisite for accessing this specific chemical space, as outlined in AstraZeneca patent AR-069206-A1 [1].

Development of Novel Antiviral Scaffolds via Structure-Activity Relationship (SAR) Studies

Given its structural resemblance to the antiviral drug favipiravir (T-705), 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide serves as a key starting material for synthesizing novel nucleoside analogs and exploring SAR around the dihydropyrazinecarboxamide pharmacophore [2]. Its well-defined physicochemical properties, including a melting point of 219-220 °C , facilitate the isolation and characterization of new chemical entities.

Process Chemistry Optimization and Impurity Profiling

The compound's documented synthetic yield (36%) and reliable thermal properties make it an ideal candidate for process chemistry studies aimed at improving synthetic efficiency and purity. Furthermore, it can be utilized as a reference standard for identifying and quantifying process-related impurities in the manufacture of more complex dihydropyrazinecarboxamide derivatives.

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